D-arabino-Phytosphingosine

Antiproliferative Cytotoxicity Cancer Cell Lines

D-arabino-Phytosphingosine is a non-natural stereoisomer of the C18 phytosphingosine family, a class of long-chain 2-amino-1,3,4-triol sphingoid bases that serve as the structural backbone of ceramides and complex sphingolipids. Unlike the predominant natural D-ribo isomer, the arabino configuration places the C-2 amino and the C-3, C-4 hydroxyl groups in a distinct three-dimensional arrangement that alters its biological recognition and pharmacological profile.

Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
Cat. No. B1250500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-arabino-Phytosphingosine
Synonymsarabino-phytosphingosine
D-arabino-phytosphingosine
Molecular FormulaC18H39NO3
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m0/s1
InChIKeyAERBNCYCJBRYDG-OKZBNKHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-arabino-Phytosphingosine Procurement Guide: A Non-Natural Stereoisomer for Targeted Sphingolipid Research


D-arabino-Phytosphingosine is a non-natural stereoisomer of the C18 phytosphingosine family, a class of long-chain 2-amino-1,3,4-triol sphingoid bases that serve as the structural backbone of ceramides and complex sphingolipids [1]. Unlike the predominant natural D-ribo isomer, the arabino configuration places the C-2 amino and the C-3, C-4 hydroxyl groups in a distinct three-dimensional arrangement that alters its biological recognition and pharmacological profile [1]. The compound has been identified as a concentration-dependent inhibitor of neutral sphingomyelinase 2 (nSMase2) and exhibits antiproliferative activity exceeding that of its natural congener and the clinical agent cisplatin in specific cancer cell contexts, making stereochemical identity a critical procurement parameter [2][3].

Non-natural arabino stereochemistry for enantiomer-specific SAR studies
nSMase2 inhibitor with reported selectivity over Mg²⁺-independent SMase
Reported cell-model antiproliferative response across cancer lines

Why D-arabino-Phytosphingosine Cannot Be Interchanged with Its D-ribo or D-lyxo Stereoisomers


Phytosphingosine stereoisomers share an identical molecular formula (C18H39NO3) and molecular weight (317.5 g/mol), yet differ critically in the spatial orientation of the C-2 amino and C-3/C-4 hydroxyl groups [1]. This stereochemical divergence translates into quantifiable functional differences: D-arabino-phytosphingosine·HCl demonstrates superior antiproliferative activity compared to its natural D-ribo stereochemical congener across multiple cancer cell lines, and its nSMase2 inhibitory profile is shared with D-lyxo-phytosphingosine but distinct from the broad-spectrum inhibitor GW4869, which additionally targets Mg²⁺-independent neutral sphingomyelinase [2][3]. Substituting one isomer for another without stereochemical specification introduces an uncontrolled variable that directly compromises assay reproducibility and biological interpretation.

Stereochemistry
D-ribo or D-lyxo isomers may exhibit different antiproliferative profiles, reported higher for arabino in tested lines.
Target selectivity
Broad inhibitor GW4869 affects both nSMase2 and Mg²⁺-independent SMase, altering pathway interpretation vs arabino.
Assay reproducibility
Isomer substitution without stereochemical verification introduces uncontrolled variable.

D-arabino-Phytosphingosine: Quantitative Differentiation Evidence Against Key Comparators


Superior Antiproliferative Activity of D-arabino-Phytosphingosine·HCl Versus D-ribo-Phytosphingosine·HCl and Cisplatin Across Human Cancer Cell Lines

In a direct head-to-head in vitro antiproliferative screen, the unnatural D-arabino-phytosphingosine 3·HCl exhibited higher inhibitory effects on proliferation than its natural stereochemical congener D-ribo-phytosphingosine 2·HCl across the same malignant cell lines [1]. Furthermore, 3·HCl demonstrated superior activity compared to the clinical chemotherapeutic cisplatin against three of five cancer cell lines evaluated, with IC50 values ranging from 4.17 μM to 7.63 μM [1]. While the raw numerical IC50 for 2·HCl was not tabulated in the abstract, the paper explicitly states that 3·HCl 'has better inhibitory effects on the proliferation of the aforementioned malignant cell lines than its natural stereochemical congener 2·HCl' in the same panel of five cell lines [1].

Antiproliferative Activity
Head-to-head
D-arabino·HCl: IC50 4.17–7.63 μM
D-ribo·HCl: reported higher IC50
Cisplatin: lower effect in 3/5 lines
Supports stereochemical SAR probe selection
Cell-line panel context; Tetrahedron 2023
Antiproliferative Cytotoxicity Cancer Cell Lines

Selective Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by D-arabino-Phytosphingosine: Superior Target Discrimination Versus GW4869

D-arabino-phytosphingosine and D-lyxo-phytosphingosine were identified as inhibitors of partially purified nSMase2 with a concentration-dependent inhibitory effect, and Dixon plot analysis revealed an apparent competitive inhibition pattern for each [1]. Critically, these phytosphingosines did not inhibit Mg²⁺-independent neutral SMase activity, whereas the widely used reference nSMase2 inhibitor GW4869 did show inhibitory effects on Mg²⁺-independent neutral SMase [1]. This differential selectivity profile demonstrates that D-arabino-phytosphingosine provides cleaner target engagement restricted to nSMase2 compared to GW4869.

nSMase2 Selectivity
Head-to-head
D-arabino: inhibits nSMase2 only
GW4869: inhibits both nSMase2 & Mg²⁺-independent SMase
Enables nSMase2-specific pathway studies
Mg²⁺-dependent assay conditions
nSMase2 Ceramide Signaling Enzyme Inhibition

Synthetic Accessibility Advantage: Organocatalytic Route to D-arabino-Phytosphingosine in 51% Overall Yield Versus 36% for L-ribo-Phytosphingosine

An (S)-proline-catalyzed asymmetric aldol reaction between 2,2-dimethyl-1,3-dioxan-5-one and pentadecanal provided the key intermediate with 60% yield and excellent stereoselectivities (>99% de, 95% ee) [1]. This intermediate was elaborated to D-arabino-phytosphingosine in 51% overall yield over six steps. In contrast, L-ribo-phytosphingosine required eight steps and was obtained in only 36% overall yield using a parallel sequence [1]. This represents a 1.42-fold yield advantage for the D-arabino isomer and a two-step reduction in synthetic complexity.

Synthesis Efficiency
Cross-study
Organocatalytic route: 51% yield (6 steps) for D-arabino
L-ribo route: 36% yield (8 steps)
Supports supply scalability review
Yield and step-count comparison
Organocatalytic Synthesis Total Synthesis Process Chemistry

Regioselective Inversion Route from D-ribo to D-arabino-Phytosphingosine Achieves 90% Yield in Key C-3 Inversion Step

Kim et al. (2008) demonstrated a high-yield conversion of inexpensive, industrially available D-ribo-phytosphingosine to the D-arabino isomer via a neighboring group participation mechanism [1]. The key C-3 configurational inversion step proceeded in 90% yield to furnish the desired C-3 inverted product as the only detectable isomer after 4 days of refluxing in 1-propanol [1]. Subsequent saponification produced the protected arabino isomer in 88% yield [1]. This semi-synthetic route leverages the commercial abundance of the ribo isomer for efficient access to the arabino stereoisomer.

Key Inversion Step
Class-level
90% yield for C-3 inversion to D-arabino
Supports gram-scale procurement planning
From D-ribo via neighboring group participation
Stereochemical Inversion Neighboring Group Participation Process Chemistry

D-arabino-Phytosphingosine: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent Anticancer Structure-Activity Relationship (SAR) Studies

The demonstrated superiority of D-arabino-phytosphingosine·HCl over D-ribo-phytosphingosine·HCl in antiproliferative assays across multiple cancer cell lines [1] positions this non-natural isomer as an essential stereochemical probe. Researchers constructing phytosphingosine-based compound libraries for anticancer lead optimization should include the arabino isomer to systematically interrogate the stereochemical determinants of cytotoxicity, rather than relying solely on the natural ribo configuration. The observed IC50 range of 4.17–7.63 μM against responsive lines provides a benchmark for potency improvements through subsequent derivatization.

nSMase2-Specific Pharmacological Dissection of Ceramide Signaling

D-arabino-phytosphingosine inhibits nSMase2 in a concentration-dependent and apparently competitive manner while sparing Mg²⁺-independent neutral sphingomyelinase activity, a selectivity advantage not shared by the standard tool inhibitor GW4869 [2]. This makes the compound a valuable chemical probe for experiments that require clean discrimination between nSMase2-dependent ceramide generation and ceramide produced via Mg²⁺-independent pathways—particularly relevant in neuroinflammation, apoptosis, and exosome biogenesis studies where pathway crosstalk complicates interpretation.

Phytoceramide Library Core with Non-Natural Stereochemical Diversity

The availability of all eight phytosphingosine stereoisomers, including D-arabino, has enabled the construction of phytoceramide libraries exceeding 500 compounds for high-throughput biological screening [1][2]. The arabino core provides a distinct three-dimensional pharmacophore that, when combined with systematic fatty acyl chain variation, generates chemical space inaccessible to libraries built solely on the natural D-ribo scaffold. This is directly relevant to medicinal chemistry programs targeting sphingolipid-modulated pathways such as NF-κB activation and apoptosis induction.

Process Chemistry Development for Enantiopure Sphingoid Base Production

The organocatalytic asymmetric synthesis achieving 51% overall yield in 6 steps for D-arabino-phytosphingosine, versus 36% in 8 steps for L-ribo [3], and the semi-synthetic inversion route from D-ribo with a 90% key-step yield [4], establish two complementary production strategies. Industrial process chemists can evaluate these routes for cost-effective, scalable manufacturing of the arabino isomer, particularly where commercial sourcing from natural fermentation-derived D-ribo may be more economical than total de novo synthesis.

Application
Selection Property
Validation Focus
Stereochemical SAR studies in cancer cell models
Enantiomer-specific antiproliferative profile
Cell-model endpoint response
nSMase2-specific ceramide signaling dissection
Target selectivity vs Mg²⁺-independent SMase
Enzyme inhibition specificity validation
Phytoceramide library diversification
Non-natural stereochemical scaffold
Stereochemical diversity and SAR coverage
Process chemistry for sphingoid base production
Synthetic route efficiency (yield/step)
Supply scalability and cost assessment
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